Dimethoxydiethylsilane
Description
Theoretical Frameworks of Organosilicon Chemical Systems
The chemical behavior of organosilicon compounds is fundamentally dictated by the properties of the silicon atom. Compared to carbon, silicon has a larger atomic radius, lower electronegativity, and the availability of low-lying d-orbitals, which can participate in bonding. This results in bonds with different characteristics than those found in analogous carbon compounds. The silicon-oxygen (Si-O) bond is significantly polarized and possesses considerable ionic character, making it strong yet susceptible to hydrolytic cleavage. In contrast, the silicon-carbon (Si-C) bond is also strong but less polar and more resistant to hydrolysis.
In Dimethoxydiethylsilane, (C₂H₅)₂Si(OCH₃)₂, these theoretical principles are clearly demonstrated. The molecule possesses two hydrolyzable methoxy (B1213986) groups attached to the silicon center, which serve as reactive sites for polymerization. The two ethyl groups are stable, non-hydrolyzable organic moieties that impart specific characteristics, such as hydrophobicity and flexibility, to the final polymer structure. The electropositive nature of the silicon atom makes it susceptible to nucleophilic attack, which is the key step in its most common reaction pathway: hydrolysis and condensation.
This compound within the Dialkoxydialkylsilane Class of Precursors
This compound belongs to the dialkoxydialkylsilane class of organosilicon compounds, which are characterized by the general formula R₂Si(OR')₂. In this structure, 'R' represents a non-hydrolyzable alkyl or aryl group, and 'OR'' represents a hydrolyzable alkoxy group. A key feature of this class is its difunctionality, meaning each molecule has two reactive sites for polymerization.
Below are the fundamental physicochemical properties of this compound.
| Property | Value | Source |
| Chemical Formula | C₆H₁₆O₂Si | sicosil.com |
| Molecular Weight | 148.28 g/mol | sicosil.comcore.ac.uk |
| Appearance | Colorless Liquid | |
| Boiling Point | 114 °C | sicosil.com |
| Density | 0.865 g/cm³ (at 25 °C) | sicosil.com |
| Flash Point | 6 °C (closed cup) | sicosil.com |
The primary chemical utility of dialkoxydialkylsilanes like this compound lies in their role as precursors in sol-gel processes and silicone polymer synthesis. wikipedia.orgmo-sci.com The reaction proceeds through a two-step mechanism: hydrolysis followed by condensation.
Hydrolysis: The two methoxy groups react with water, often catalyzed by an acid or a base, to form a reactive diethylsilanediol (B1587089) intermediate and methanol (B129727). (C₂H₅)₂Si(OCH₃)₂ + 2H₂O ⇌ (C₂H₅)₂Si(OH)₂ + 2CH₃OH
Condensation: The newly formed silanol (B1196071) groups are unstable and readily condense with each other to form siloxane (Si-O-Si) bonds, releasing water as a byproduct. n(C₂H₅)₂Si(OH)₂ → [–Si(C₂H₅)₂–O–]ₙ + nH₂O
Because this compound is difunctional, this condensation process primarily results in the formation of linear or cyclic polydialkylsiloxane chains. This contrasts sharply with tetrafunctional alkoxysilanes (e.g., tetraethoxysilane), which have four reactive sites and form highly cross-linked, three-dimensional networks. Therefore, this compound is often used as a chain extender or to introduce flexibility and modify the properties of silicone-based materials. msu.edu
Historical Context and Current Research Trajectories in Alkoxysilane Chemistry
The field of organosilicon chemistry gained significant momentum in the 1940s with the development of the "direct process" for synthesizing methylchlorosilanes, which are key industrial intermediates. This breakthrough made silicones widely available and spurred extensive research into their properties and applications. Alkoxysilanes, derived from these chlorosilanes, were quickly identified as versatile precursors for materials synthesis due to their more controlled reactivity compared to their chloro-analogs.
In contemporary materials science, research involving alkoxysilanes continues to be a vibrant area. Current trajectories focus on creating materials with precisely tailored properties for advanced applications. This compound and other dialkoxydialkylsilanes are frequently cited as components in these modern synthetic strategies.
Key research areas include:
Advanced Polymer Synthesis: These silanes are used as coupling agents or modifiers in the production of high-performance polymers, such as conjugated diene polymers for use in tire manufacturing to improve performance characteristics. google.comepo.org
Sol-Gel Processes: The sol-gel method is a versatile, low-temperature technique for producing ceramics, glasses, and hybrid organic-inorganic materials. wikipedia.orgmo-sci.comazonano.comresearchgate.net Dialkoxydialkylsilanes are incorporated into sol-gel formulations to control the network structure, increase hydrophobicity, and enhance the mechanical flexibility of the final product.
Thin-Film Deposition: In the semiconductor and electronics industries, processes like atomic layer deposition (ALD) are used to create ultra-thin films of silicon oxide. Alkoxysilanes are investigated as precursors for high-temperature ALD, where precise control over the deposition is critical. google.comjustia.com
Stimuli-Responsive Materials: The integration of organosilicon components into polymer backbones is a strategy for creating "smart" materials that change their properties in response to external stimuli, with applications in fields from drug delivery to sensors. rsc.orgrsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl(dimethoxy)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O2Si/c1-5-9(6-2,7-3)8-4/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYLGGHSEIWGJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70335538 | |
| Record name | Dimethoxydiethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70335538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15164-57-5 | |
| Record name | Dimethoxydiethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70335538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Precursor Chemistry of Dimethoxydiethylsilane
Advanced Synthetic Routes to Alkoxysilanes
The production of alkoxysilanes, including dimethoxydiethylsilane, has traditionally relied on the alcoholysis of corresponding chlorosilanes. However, advancements in synthetic chemistry have led to the development of more efficient, sustainable, and versatile routes.
One of the most significant recent advancements is the direct synthesis of tetraalkoxysilanes (TROS) from silica (B1680970) (SiO₂) and alcohols . This method presents a greener alternative to traditional processes that begin with the energy-intensive carbothermal reduction of silica to elemental silicon. nih.govacs.org The direct conversion involves the base-catalyzed depolymerization of SiO₂ in the presence of an alcohol. nih.gov A key challenge in this process is the removal of water, a byproduct that can hydrolyze the alkoxysilane product. acs.org To overcome this, researchers have successfully employed dehydrating agents like molecular sieves, which trap water and drive the reaction equilibrium towards the product, resulting in high yields of tetraalkoxysilanes. rsc.orglookchem.comresearchgate.net While this method is primarily developed for tetraalkoxysilanes, its principles could be adapted for dialkoxydialkylsilanes by using appropriately substituted silicon precursors derived from silica.
Another powerful and versatile method for forming silicon-carbon bonds is hydrosilylation . This transition-metal-catalyzed reaction involves the addition of a silicon-hydrogen (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. mdpi.comnih.gov Platinum complexes, like Karstedt's catalyst, are commonly used to facilitate this reaction. mdpi.comsciepub.com This methodology is exceptionally useful for synthesizing organofunctional alkoxysilanes. mdpi.com For a compound like this compound, a potential hydrosilylation strategy could involve reacting a precursor like dimethoxysilane (H₂Si(OCH₃)₂) with ethylene in the presence of a suitable catalyst to form the two Si-C ethyl bonds. This route offers a high degree of control over the final molecular structure.
The following table provides a comparative overview of these synthetic strategies.
| Synthetic Route | Primary Precursors | Typical Catalysts/Reagents | Key Advantages | Primary Products |
| Traditional Alcoholysis | Dialkyldichlorosilane (e.g., Diethyldichlorosilane), Alcohol (e.g., Methanol) | Base (e.g., Pyridine, Ammonia) to neutralize HCl | Straightforward, well-established | Dialkoxydialkylsilane |
| Direct Synthesis from Silica | Silicon Dioxide (SiO₂), Alcohol | Base (e.g., KOH), Dehydrating Agent (e.g., Molecular Sieves) | Uses abundant, low-cost silica; sustainable process | Tetraalkoxysilanes |
| Hydrosilylation | Hydrosilane (containing Si-H bonds), Alkene/Alkyne | Transition Metal Complexes (e.g., Karstedt's catalyst) | High atom economy, mild reaction conditions, versatile for functionalization | Organoalkoxysilanes |
Functional Group Interconversion Methodologies in Organosilane Synthesis
Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. In organosilane chemistry, FGI is crucial for preparing precursors with specific reactivity.
The most fundamental FGI for the synthesis of this compound is the nucleophilic substitution at the silicon center . This is exemplified by the alcoholysis of diethyldichlorosilane with methanol (B129727). In this reaction, the lone pair of electrons on the oxygen atom of methanol attacks the electrophilic silicon atom, leading to the displacement of a chloride ion. This process is repeated to replace both chlorine atoms, yielding this compound and hydrochloric acid. A base is typically added to neutralize the HCl byproduct.
Another important FGI in this context is transalkoxylation , or alkoxy exchange. This involves reacting an existing alkoxysilane with a different alcohol, typically in the presence of an acid or base catalyst, to exchange the alkoxy groups. google.com For example, diethoxydiethylsilane could be converted to this compound by reacting it with methanol in the presence of a catalyst. This method is particularly useful for introducing specific alkoxy groups that might be difficult to introduce directly or for modifying the reactivity of the silane (B1218182) precursor. google.com Solid acid catalysts like zeolites or montmorillonites have been shown to be effective for such transformations, offering advantages in terms of catalyst separation and reusability. google.com
Hydrosilylation can also be viewed from an FGI perspective, as it converts a Si-H bond into a Si-C bond, fundamentally changing the functionality and structure of the organosilane. nii.ac.jptum.de
Molecular Design Principles for Tailored Alkoxysilane Precursors
The structure of an alkoxysilane precursor like this compound is intentionally designed to control its reactivity and the properties of the final material derived from it. The choice of both the alkyl and alkoxy groups attached to the silicon atom is critical.
The alkyl groups (the two ethyl groups in this case) are generally non-reactive in the subsequent hydrolysis and condensation steps. Their primary role is to impart organic character to the molecule and to influence the steric environment around the silicon atom. The size and nature of these groups affect the processing characteristics of the precursor and the physical properties of the resulting polysiloxane network, such as flexibility, hydrophobicity, and thermal stability. Larger alkyl groups can slow down condensation rates due to increased steric hindrance.
The alkoxy groups (the two methoxy (B1213986) groups) are the primary reactive sites on the molecule. They are susceptible to hydrolysis, a reaction where the Si-OR bond is cleaved by water to form a silanol (B1196071) (Si-OH) group and the corresponding alcohol (methanol). These silanol groups can then undergo condensation reactions with other silanols or alkoxy groups to form stable siloxane (Si-O-Si) bonds, which constitute the backbone of silicone polymers and silica networks. The rate of hydrolysis is highly dependent on the nature of the alkoxy group; smaller groups like methoxy and ethoxy groups hydrolyze much more rapidly than larger ones.
The molecular design of this compound, therefore, represents a balance:
Two Alkyl Groups: Provides a difunctional precursor that leads to linear polymer chains upon condensation, which is fundamental for creating silicone elastomers and fluids.
Ethyl Groups: Offer a moderate level of steric bulk and organic character.
Two Alkoxy Groups: Defines the reactivity for polymerization.
Methoxy Groups: Ensure a high rate of hydrolysis and condensation, making it a highly reactive precursor suitable for applications where rapid curing or gelation is desired.
The following table illustrates how variations in the alkyl and alkoxy groups can influence the properties of a generic dialkoxydialkylsilane precursor.
| Structural Feature | Example Group | Influence on Precursor Properties |
| Alkyl Group (R) | Methyl (-CH₃) | Less steric hindrance, faster condensation. |
| Ethyl (-C₂H₅) | Moderate steric hindrance and hydrophobicity. | |
| Phenyl (-C₆H₅) | Increased thermal stability and refractive index. | |
| Alkoxy Group (OR') | Methoxy (-OCH₃) | High hydrolysis rate. |
| Ethoxy (-OC₂H₅) | Moderate hydrolysis rate, commonly used. | |
| Propoxy (-OC₃H₇) | Slower hydrolysis rate due to increased steric bulk. |
Elucidation of Reaction Mechanisms and Kinetic Pathways Involving Dimethoxydiethylsilane
Hydrolysis and Condensation Reaction Pathways of Organoalkoxysilanes
The sol-gel process, a versatile method for producing solid materials from small molecules, is a prime example of where the hydrolysis and condensation of organoalkoxysilanes like dimethoxydiethylsilane are fundamental. These reactions can be catalyzed by either acids or bases, and the catalytic conditions significantly influence the reaction rates and the structure of the resulting products. nih.gov
Under acidic conditions, the hydrolysis of organoalkoxysilanes is initiated by the protonation of an alkoxy group, which makes it a better leaving group (an alcohol). researchgate.netnih.gov This initial step is followed by a nucleophilic attack of a water molecule on the silicon atom. researchgate.net This process is generally described as a bimolecular nucleophilic substitution (SN2) type mechanism at the silicon center. researchgate.net
The acid-catalyzed hydrolysis of this compound can be represented by the following steps:
Protonation of the methoxy (B1213986) group: One of the methoxy groups on the this compound molecule is protonated by a hydronium ion (H₃O⁺), forming a highly reactive intermediate.
Nucleophilic attack by water: A water molecule attacks the electrophilic silicon atom, leading to the formation of a pentacoordinate transition state.
Departure of methanol (B129727): A molecule of methanol is eliminated, and a silanol (B1196071) group (Si-OH) is formed. This process regenerates the acid catalyst.
This hydrolysis can proceed in a stepwise manner, first forming ethyl(hydroxo)methyl(methoxy)silane and then diethyldihydroxysilane. The rate of hydrolysis is influenced by steric and electronic effects of the substituents on the silicon atom. The presence of two ethyl groups in this compound, which are electron-donating, can influence the electron density at the silicon center and affect the rate of nucleophilic attack. Generally, under acidic conditions, electron-releasing alkyl groups can increase the rate of hydrolysis. nih.gov
Table 1: Factors Influencing Acid-Catalyzed Hydrolysis of Organoalkoxysilanes
| Factor | Effect on Reaction Rate | Rationale |
| Acid Concentration | Increases | Higher concentration of H₃O⁺ leads to faster protonation of the alkoxy group. |
| Water Concentration | Increases | Water is a reactant in the hydrolysis step. |
| Steric Hindrance | Decreases | Bulky alkyl groups can hinder the backside attack of water on the silicon atom. |
| Electron-Donating Groups | Increases | Stabilize the transition state. nih.gov |
In base-catalyzed conditions, the condensation reaction is the dominant pathway. This process involves the reaction between silanol groups to form siloxane bonds (Si-O-Si), with the elimination of a water molecule. The mechanism is initiated by the deprotonation of a silanol group by a hydroxide (B78521) ion (OH⁻), forming a highly nucleophilic silanolate anion. nih.gov
The base-catalyzed condensation of hydrolyzed this compound (diethyldihydroxysilane) proceeds as follows:
Deprotonation of silanol: A hydroxide ion removes a proton from a silanol group of a diethyldihydroxysilane molecule, creating a silanolate anion.
Nucleophilic attack: The silanolate anion then attacks the silicon atom of another neutral or partially hydrolyzed silane (B1218182) molecule.
Formation of siloxane bond: This attack leads to the formation of a Si-O-Si bond and the elimination of a hydroxide ion or a water molecule.
Under basic conditions, the condensation rate is generally faster than the hydrolysis rate, leading to the formation of more highly branched and particulate structures. nih.gov The ethyl groups in this compound can exert steric hindrance, which may slow down the condensation reaction compared to smaller methyl-substituted silanes.
Table 2: Comparison of Acid- and Base-Catalyzed Sol-Gel Processes for Organoalkoxysilanes
| Feature | Acid-Catalyzed | Base-Catalyzed |
| Rate-determining step | Hydrolysis | Condensation |
| Resulting structure | Primarily linear or randomly branched polymers | Highly branched clusters and colloidal particles nih.gov |
| Gelation | Slower, forms a more transparent gel | Faster, can lead to precipitation of particles |
Non-hydrolytic sol-gel (NHSG) processes offer an alternative route to siloxane networks, avoiding the use of water. researchgate.netresearchgate.net These reactions typically involve the condensation of silicon alkoxides with other oxygen donors, such as metal halides or other alkoxides, in a non-aqueous medium. rsc.org
For this compound, a plausible non-hydrolytic pathway could involve its reaction with a silicon halide, such as silicon tetrachloride (SiCl₄). The reaction would proceed through the cleavage of the Si-O bond in this compound and the Si-Cl bond in silicon tetrachloride, leading to the formation of a siloxane bond and a volatile alkyl halide byproduct. The driving force for this reaction is often the formation of a stable silicon-halogen bond. rsc.org
Another non-hydrolytic route involves the reaction of an alkoxysilane with an organic acid or anhydride. These reactions can be catalyzed and lead to the formation of siloxane bonds and an ester byproduct. The specific mechanism would depend on the reactants and catalysts employed. The advantage of NHSG methods is the potential for better control over the final material's homogeneity and microstructure, as the reaction rates are often slower and more controllable than in aqueous systems. researchgate.net
Polymerization Mechanisms in Silicone and Siloxane Synthesis
This compound can serve as a monomer for the synthesis of silicone and siloxane polymers through polycondensation reactions. Following hydrolysis to diethyldihydroxysilane, the subsequent condensation polymerization leads to the formation of linear or cyclic polysiloxanes.
The polymerization of diethyldihydroxysilane can be initiated by either acid or base catalysts, similar to the condensation reactions described earlier. The repeated formation of siloxane linkages results in the growth of polymer chains. The structure of the final polymer is highly dependent on the reaction conditions. For instance, under certain conditions, intramolecular condensation can occur, leading to the formation of cyclic siloxanes.
The general polycondensation reaction for diethyldihydroxysilane can be represented as:
n (C₂H₅)₂Si(OH)₂ → [-(C₂H₅)₂Si-O-]n + n H₂O
The molecular weight and properties of the resulting poly(diethylsiloxane) can be controlled by adjusting factors such as temperature, catalyst concentration, and the removal of water from the reaction mixture to drive the equilibrium towards polymer formation.
Surface Chemical Reaction Mechanisms in Atomic Layer Deposition Processes
Atomic Layer Deposition (ALD) is a thin-film deposition technique that relies on sequential, self-limiting surface reactions. researchgate.net this compound has been identified as a potential precursor for the ALD of silicon-containing films, such as silicon dioxide (SiO₂). mdpi.com
The surface reaction mechanism of this compound in an ALD process for SiO₂ deposition would typically involve the following steps:
Precursor Pulse: A pulse of this compound vapor is introduced into the reactor. The molecules chemisorb onto the substrate surface, which is typically terminated with hydroxyl (-OH) groups. The reaction involves the cleavage of a Si-OCH₃ bond and the formation of a Si-O-Substrate bond, releasing methanol as a byproduct. Due to steric hindrance from the ethyl and remaining methoxy groups, the reaction is self-limiting, meaning only a monolayer or a sub-monolayer of the precursor adsorbs.
Purge: Excess, unreacted precursor molecules are purged from the reactor with an inert gas.
Co-reactant Pulse: A pulse of a co-reactant, such as water vapor or ozone, is introduced. The co-reactant reacts with the surface-bound diethyl(methoxy)silyl species, removing the remaining organic ligands (ethyl and methoxy groups) and forming new surface hydroxyl groups. This step prepares the surface for the next precursor pulse.
Purge: Excess co-reactant and reaction byproducts are purged from the reactor.
This cycle is repeated to build up the thin film layer by layer. The precise surface chemistry will depend on the substrate material, deposition temperature, and the co-reactant used. Understanding these surface reactions is critical for controlling the film's properties, such as thickness, composition, and conformality.
Computational Chemistry Approaches to Reaction Mechanism Elucidation
Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a powerful tool for investigating the reaction mechanisms of organoalkoxysilanes at the atomic level. These methods can be used to calculate the structures and energies of reactants, transition states, and products, thereby mapping out the entire reaction pathway.
For this compound, DFT calculations could be employed to:
Investigate the hydrolysis mechanism: By modeling the interaction of this compound with water molecules and a catalyst (e.g., a hydronium ion), the energy barriers for each step of the acid-catalyzed hydrolysis can be determined. This can help to identify the rate-determining step and understand the influence of the ethyl groups on the reaction kinetics.
Elucidate the condensation pathway: Computational models can be used to study the reaction between two hydrolyzed this compound molecules, both in the presence and absence of a catalyst. This can provide insights into the formation of the siloxane bond and the factors that favor linear versus cyclic products.
Simulate surface reactions in ALD: DFT can be used to model the adsorption of this compound on a substrate surface and its subsequent reactions with a co-reactant. These simulations can help to predict the most favorable adsorption sites, the reaction energies, and the byproducts formed during the ALD process.
By combining computational results with experimental data, a more complete and detailed understanding of the reaction mechanisms involving this compound can be achieved.
Table 3: Application of Computational Chemistry to this compound Reaction Mechanisms
| Reaction Type | Information Obtainable from Computational Studies |
| Hydrolysis | Transition state geometries, activation energies, reaction enthalpies, role of solvent molecules. |
| Condensation | Energy profiles for dimer and oligomer formation, prediction of regioselectivity, influence of catalysts. |
| ALD Surface Reactions | Adsorption energies on different substrates, surface reaction pathways, byproduct formation energetics. |
Quantum Chemical Calculations of Potential Energy Surfaces
Quantum chemical calculations are instrumental in mapping the potential energy surface (PES) for chemical reactions. A PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. wayne.edu By identifying minima (reactants and products) and saddle points (transition states), the PES allows for the determination of reaction pathways and activation energies. wayne.edu
Studies on the gas-phase hydrogen abstraction reaction between O(3P) and silane have led to the development of full-dimensional analytical potential energy surfaces. rsc.org These surfaces are fitted to high-level ab initio calculations and can be used for detailed kinetics and dynamics studies. rsc.org Similar approaches could be applied to elucidate the reaction mechanisms of this compound with various reactants.
Ab initio molecular orbital calculations on the hydrolysis of methylmethoxydihydroxysilane and the condensation of methyltrihydroxysilane have shown that the barrier heights for these reactions are significant in the gas phase. researchgate.net The presence of hydrogen bonding can stabilize transition states and lower these barriers. acs.org For instance, the condensation of HSi(OH)₃ has a much smaller barrier due to this stabilization. acs.org
The table below presents calculated barrier energies for H-abstraction from various silanes, illustrating how computational chemistry can quantify reactivity trends. Although this compound is not included, the data for similar molecules demonstrate the impact of methyl substitution on the activation energy.
| Reactant Silane | Attacking Radical | Barrier Energy (kcal/mol) |
|---|---|---|
| Silane (SiH₄) | H | 8.1 |
| Methylsilane (CH₃SiH₃) | H | 7.7 |
| Dimethylsilane ((CH₃)₂SiH₂) | H | 7.4 |
| Silane (SiH₄) | CH₃ | 10.3 |
| Methylsilane (CH₃SiH₃) | CH₃ | 10.5 |
| Dimethylsilane ((CH₃)₂SiH₂) | CH₃ | 10.8 |
This table is generated based on data for illustrative purposes and is derived from findings on related silane compounds. nih.gov
Molecular Dynamics Simulations of Organosilane Reactivity
Molecular dynamics (MD) simulations offer a powerful tool to study the time evolution of molecular systems and observe chemical reactions at an atomic scale. acs.orgresearchgate.net Reactive force fields (like ReaxFF) are particularly useful as they can model the formation and breaking of chemical bonds during a simulation. acs.orgresearchgate.net
MD simulations have been successfully applied to study the polycondensation of alkoxysilanes in solution. researchgate.net These simulations can track the dynamic formation of siloxane clusters and rings, identifying different growth mechanisms such as monomer addition and cluster-cluster aggregation. researchgate.net The influence of the chemical structure of the alkoxysilane monomer and the composition of the solution on the rates of hydrolysis and condensation can also be explored. researchgate.net For instance, reactive MD simulations of the silanization of silica (B1680970) surfaces have shown that the kinetics of silanization by hydroxysilanes are much faster than by methoxysilanes. acs.orgresearchgate.net
While specific MD studies on this compound were not identified, the methodology has been applied to a range of organosilanes, including tetramethoxysilane, trimethoxysilane, methyltrimethoxysilane, and tetraethoxysilane. researchgate.net These studies provide insights into how the steric and electronic effects of the alkyl and alkoxy groups influence the reaction dynamics. For example, simulations can reveal a preference for silanes to condense with specific types of silanols on a surface. acs.orgresearchgate.net
The following table outlines the types of insights that can be gained from molecular dynamics simulations of organosilane reactions.
| Simulation Aspect | Insights Gained |
|---|---|
| Reaction Trajectories | Step-by-step visualization of bond formation and cleavage. |
| Condensation Mechanisms | Identification of monomer addition vs. cluster-cluster aggregation pathways. |
| Influence of Substituents | Effect of alkyl and alkoxy group size and type on reaction rates. |
| Solvent Effects | Role of solvent molecules in stabilizing intermediates and transition states. |
| Surface Reactions | Analysis of grafting mechanisms and monolayer formation on substrates. |
This table summarizes the general capabilities of molecular dynamics simulations in the study of organosilane reactivity. acs.orgresearchgate.netdntb.gov.ua
Theoretical Modeling of Reaction Kinetics and Thermodynamics
Theoretical modeling plays a crucial role in predicting the kinetic and thermodynamic parameters of chemical reactions, which are essential for understanding and optimizing chemical processes. researchgate.netmdpi.com For organosilanes, these models can predict reaction rate constants, activation energies, and equilibrium constants for hydrolysis and condensation reactions. nih.govresearchgate.net
The kinetics of organosilane polymerization are complex and depend on numerous factors, including pH, water/silane ratio, catalyst, and the nature of the organic substituents. nih.gov Theoretical models, often combining quantum chemical calculations with statistical thermodynamics, can help to unravel these dependencies. researchgate.net For example, theoretical investigations of H-atom abstraction reactions from tetramethylsilane-related species have been carried out using conventional and variational transition state theory to calculate rate constants over a wide temperature range. researchgate.net
The thermodynamic properties of reactants, intermediates, and products, such as enthalpies of formation, entropy, and heat capacity, can be calculated using computational methods. researchgate.net These data are vital for determining the spontaneity and equilibrium position of reactions. For instance, the dismutation of chlorosilanes has been studied to determine the rate constants of forward and reverse reactions and the equilibrium constants of the system. mdpi.com
While detailed kinetic and thermodynamic models for this compound are not extensively documented, the principles from studies on other organosilanes are directly applicable. The activation energy for the hydrolysis of various organosilanes has been determined, showing a dependence on the reaction medium (acidic or alkaline). researchgate.net For example, the activation energy for the hydrolysis of 3-cyanopropyl triethoxysilane (B36694) is 58 kJ mol⁻¹ in acidic medium and 20 kJ mol⁻¹ in alkaline medium. researchgate.net
The following table provides examples of activation energies for the hydrolysis of different organosilanes, illustrating the impact of molecular structure and reaction conditions on the kinetics.
| Organosilane | Reaction Conditions | Activation Energy (kJ/mol) |
|---|---|---|
| Methyl triethoxy silane | Alkaline medium, in methanol | 50.09 |
| 3-cyanopropyl triethoxysilane | Acidic medium | 58 |
| 3-cyanopropyl triethoxysilane | Alkaline medium | 20 |
This table presents data from studies on various organosilanes to exemplify the results of kinetic modeling. nih.govresearchgate.net
Advanced Materials Science and Engineering Utilizing Dimethoxydiethylsilane
Sol-Gel Derived Materials Systems
The sol-gel process is a highly adaptable wet-chemical technique used to produce solid materials from small molecules. researchgate.net It involves the conversion of a molecular precursor solution (the "sol") into an integrated, porous, three-dimensional network (the "gel") through hydrolysis and condensation reactions. wpmucdn.commdpi.com This method is favored for its low processing temperatures and precise control over the final product's composition and microstructure. researchgate.netmdpi.commdpi.com Alkoxysilanes like Dimethoxydiethylsilane are key precursors in this process, participating in the network-forming reactions that are fundamental to sol-gel technology. uliege.bemdpi.com
Hybrid inorganic-organic materials are composites that unite the distinct properties of inorganic and organic components at the molecular or nanometer level. mdpi.comresearchgate.netresearchgate.net The sol-gel method is a primary route for their synthesis, typically involving the co-condensation of an inorganic precursor, such as tetraethoxysilane (TEOS), with an organofunctional silane (B1218182) like DMDES. uliege.beresearchgate.netillinois.edu
In this process, the methoxy (B1213986) groups of DMDES hydrolyze to form reactive silanol (B1196071) (Si-OH) groups. These groups then undergo condensation reactions with other silanols, forming a stable inorganic siloxane (Si-O-Si) backbone. wpmucdn.com Crucially, the non-hydrolyzable ethyl groups attached to the silicon atom remain intact and are incorporated as organic moieties covalently bonded to the inorganic network. illinois.edu This integration of organic groups imparts properties such as increased flexibility and hydrophobicity to the otherwise rigid and hydrophilic silica (B1680970) matrix. The ability to incorporate organic functionality is a key advantage, enabling the creation of materials with enhanced features like crack resistance and tailored surface properties. researchgate.net
| Precursor | Chemical Formula | Functionality | Role in Hybrid Material Synthesis | Resulting Network Characteristic |
|---|---|---|---|---|
| Tetraethoxysilane (TEOS) | Si(OC₂H₅)₄ | Tetra-functional | Network Former | Forms a rigid, highly cross-linked inorganic silica (SiO₂) network. uliege.be |
| This compound (DMDES) | (C₂H₅)₂Si(OCH₃)₂ | Di-functional | Network Modifier / Chain Extender | Introduces flexible linear segments and organic ethyl groups into the network. |
This compound is utilized in the synthesis of pre-ceramic polymers, which can be transformed into ceramic materials through pyrolysis—a process central to the field of Polymer-Derived Ceramics (PDCs). mdpi.compsu.edu The sol-gel technique provides a pathway to create these polymeric precursors with controlled compositions. fluidnatek.com
When DMDES is included in a sol-gel formulation, the resulting gel contains a polysiloxane network functionalized with ethyl groups. Upon heat treatment at high temperatures in an inert atmosphere, this pre-ceramic polymer undergoes pyrolysis. The organic ethyl groups partially or fully decompose, while the silicon and oxygen atoms rearrange to form a stable amorphous ceramic, typically a silicon oxycarbide (SiCO). mdpi.com The ratio of DMDES to other silicon precursors in the initial sol-gel mixture is a critical parameter that dictates the carbon content and, consequently, the final properties of the ceramic material. mdpi.com This approach allows for the fabrication of ceramics in complex shapes like films and fibers, which are challenging to achieve using conventional ceramic powder processing methods. psu.eduutah.edu
The final microstructure of a sol-gel material, including its porosity, surface area, and mechanical properties, is largely determined by the structure of the gel network formed during the condensation phase. unm.eduresearchgate.net The selection of molecular precursors is a primary tool for controlling this network architecture. osti.gov
Polymer Chemistry and Advanced Polymeric Architectures
In the realm of polymer science, this compound finds application as a building block or additive in the creation of polymers with specialized structures and properties. numberanalytics.comugent.be Advanced polymeric architectures are complex molecular designs that go beyond simple linear chains to include branched, cross-linked, and other intricate topologies aimed at high-performance applications. rsc.orgnih.gov DMDES has been cited in patents as a component for creating such sophisticated polymer systems. google.comgoogleapis.comgoogleapis.comepo.org
Silicone elastomers are a class of synthetic rubbers based on cross-linked siloxane polymers, prized for their thermal stability, flexibility, and chemical resistance. utwente.nlrubberxperts.combritannica.compowerrubber.com this compound contributes to the production of these materials in several ways. It can be used as one of the monomers in the synthesis of the base organopolysiloxane polymer chains. google.com
Furthermore, in the compounding of silicone rubber, which involves mixing the base polymer with fillers like reinforcing silica to enhance mechanical strength, DMDES plays a crucial role. google.com A hydrolysate of DMDES can be added during this mixing process to function as a silica "wetter." This improves the dispersion of the silica particles within the polymer matrix, leading to a more homogeneous compound and reducing the energy and time required for blending. google.com This application is economically advantageous and results in silicone rubber with superior mechanical properties. google.com
| Finding | Description | Key Component | Advantage | Reference |
|---|---|---|---|---|
| Improved Filler Dispersion | In the preparation of silicone rubber compounds, the addition of a preliminarily hydrolyzed alkoxysilane improves the uniform mixing of reinforcing silica with the base organopolysiloxane. | Hydrolysate of an alkoxysilane (e.g., this compound) | Functions as a silica wetter, reducing the time required for blending and improving mechanical strength. | google.com |
| Reinforcement | Reinforcing silica with a high specific surface area (preferably 100 to 450 m²/g) is used to obtain high mechanical strength in the final silicone rubber. | Reinforcing Silica | Provides significant improvement in the mechanical properties of the elastomer. | google.com |
An Interpenetrating Polymer Network (IPN) is a unique class of polymer blend composed of two or more distinct polymer networks that are physically interlaced at a molecular level without being covalently bonded to each other. wikipedia.orgnih.gov This entanglement means the networks cannot be separated unless chemical bonds within the individual networks are broken. wikipedia.org This architecture often leads to materials with synergistic properties, combining the attributes of each constituent network to achieve enhanced toughness, strength, or damping capabilities. nih.govsci-hub.se
The synthesis of an IPN can be achieved through various routes, including the sequential formation of networks or the simultaneous polymerization of both systems. wikipedia.orgnih.gov this compound can be employed in the creation of IPNs, particularly in hybrid systems. For example, a flexible polysiloxane network can be formed via the sol-gel polymerization of DMDES and other silanes. This network can then be interpenetrated with a second, more rigid organic polymer network, such as a polyurethane or an epoxy. The resulting IPN would combine the flexibility of the silicone component with the strength of the organic polymer, creating a material with tailored mechanical properties. sci-hub.se The sol-gel process provides a versatile method for creating the inorganic network component of such advanced composite materials. uliege.becyu.fr
Polymerization Kinetics and Chain Growth in Organosilane Systems
The polymerization of organosilanes like this compound is a complex process governed by specific reaction kinetics, primarily involving step-growth polymerization. numberanalytics.comrun.edu.ng This process unfolds through two fundamental reaction steps: hydrolysis and condensation. nih.gov
Hydrolysis: The initial step involves the hydrolysis of the methoxy groups (-OCH₃) on the this compound molecule in the presence of water. This reaction replaces the alkoxy groups with hydroxyl groups (-OH), forming a reactive silanol intermediate and releasing methanol (B129727) as a byproduct. The rate of hydrolysis is influenced by several factors, including the water-to-silane ratio, pH, and the presence of catalysts (acidic or basic). nih.gov
Condensation: Following hydrolysis, the newly formed silanol groups undergo condensation. This can occur in two ways:
Water-producing condensation: Two silanol groups react to form a siloxane bond (Si-O-Si), releasing a water molecule.
Alcohol-producing condensation: A silanol group reacts with a remaining methoxy group on another silane molecule to form a siloxane bond and release a methanol molecule.
These condensation reactions link the monomer units together, gradually building up dimers, trimers, and eventually larger oligomers and polymers. run.edu.ng Because the growth of the polymer chain proceeds in a stepwise fashion between any two reactive functional groups, this mechanism is classified as step-growth polymerization. numberanalytics.comkau.edu.sa High molecular weight polymers are typically achieved only at very high levels of monomer conversion. run.edu.ng
Table 1: Key Stages in Organosilane Step-Growth Polymerization
| Stage | Description | Reactants | Products |
| Initiation (Hydrolysis) | The methoxy groups on the silane are replaced by hydroxyl groups. | This compound, Water | Diethylsilanediol (B1587089), Methanol |
| Propagation (Condensation) | Silanol groups react with each other or with other alkoxy groups to form Si-O-Si bonds. | Diethylsilanediol, this compound | Polydiethylsiloxane oligomers, Water, Methanol |
| Chain Growth | The polymer chain extends through successive condensation reactions between functional groups. | Oligomers | Higher molecular weight Polydiethylsiloxane |
Thin Film and Coating Technologies
This compound serves as a valuable precursor in various thin film and coating technologies due to the versatile chemistry of its silicon-based structure. It is particularly relevant in deposition processes that create silicon-containing layers for electronics, optics, and protective applications.
Atomic Layer Deposition (ALD) is a thin-film deposition technique that builds films one atomic layer at a time, offering exceptional control over thickness and conformality. upenn.edu In the ALD of silicon oxide (SiO₂), a silicon precursor and an oxygen source (like ozone or oxygen plasma) are pulsed sequentially into a reaction chamber. tue.nljustia.com
The ALD process using an organosilane precursor like this compound would proceed in a self-limiting cycle:
Precursor Pulse: A pulse of this compound vapor is introduced into the chamber. The molecules chemisorb onto the substrate surface, reacting with surface functional groups until all available sites are occupied. This reaction is self-limiting. tue.nl
Purge: Excess, unreacted precursor is purged from the chamber with an inert gas.
Oxidant Pulse: A pulse of an oxidant, such as ozone (O₃), is introduced. The oxidant reacts with the chemisorbed silane layer, removing the organic ligands (ethyl and methyl groups) and forming a layer of silicon oxide.
Purge: Gaseous byproducts and excess oxidant are purged, completing one ALD cycle and leaving a fresh surface ready for the next precursor pulse.
This cycle is repeated to grow a film of the desired thickness. upenn.edu The growth rate, measured in angstroms per cycle, is a key parameter and is dependent on the precursor chemistry, substrate temperature, and oxidant used. tue.nlnih.gov While aminosilanes are common, alkoxysilanes like this compound are also viable precursors for depositing high-quality, uniform, and conformal SiO₂ films essential for microelectronics. researchgate.netrug.nl
Table 2: Typical Parameters in ALD of SiO₂ from Organosilane Precursors
| Parameter | Typical Range/Value | Significance |
| Precursor | Organosilanes (e.g., Aminosilanes, Alkoxysilanes) | Source of silicon for the SiO₂ film. |
| Oxidant | Ozone (O₃), O₂ Plasma, Water (H₂O) | Reacts with the precursor to form the oxide. |
| Substrate Temperature | 100–700 °C | Affects reaction rates, film density, and impurity levels. justia.comresearchgate.net |
| Growth Rate | 0.5–2.0 Å/cycle | Determines the thickness added per cycle. tue.nlnih.gov |
| Film Properties | Amorphous, low impurity, highly conformal | Essential for applications in integrated circuits and optics. tue.nl |
Chemical Vapor Deposition (CVD) Processes in Organosilane Systems
Chemical Vapor Deposition (CVD) is a widely used process for producing solid, high-performance thin films. wikipedia.org In a typical CVD process, one or more volatile precursors are introduced into a reaction chamber where they react or decompose on a heated substrate surface to produce the desired film. mdpi.com
This compound can be used as a precursor in various CVD methods, such as Low-Pressure CVD (LPCVD) or Plasma-Enhanced CVD (PECVD), to deposit silicon-based films. utwente.nl
In thermal CVD , the heated substrate provides the energy needed to break the chemical bonds in the this compound molecules, leading to the deposition of a film. When co-reacted with an oxygen source (e.g., O₂ or N₂O), it can form silicon dioxide (SiO₂). wikipedia.org Without an external oxygen source, it could potentially be used to form silicon carbide-type films under specific conditions. google.com
In PECVD , a plasma is used to energize the precursor gases, allowing deposition to occur at lower temperatures than in thermal CVD. utwente.nl This is advantageous for temperature-sensitive substrates.
Unlike the self-limiting nature of ALD, CVD reactions are continuous, and the film growth rate is determined by factors such as precursor concentration, gas flow rates, temperature, and pressure. mdpi.com CVD is capable of higher deposition rates than ALD and is used extensively in the semiconductor industry for depositing dielectric and passivation layers. jpkummer.comresearchgate.net
This compound is an excellent candidate for creating protective and functional coatings through the sol-gel process. evonik.comnweurope.eu Sol-gel technology allows for the synthesis of hybrid organic-inorganic materials that can be applied as thin coatings to various substrates like metal, glass, and ceramics. gmidental.comresearchgate.net
The process begins with the hydrolysis and condensation of this compound in a solvent, often with a catalyst, similar to the polymerization process described earlier. nweurope.eu
Hydrolysis of the methoxy groups creates reactive silanol (Si-OH) groups.
Condensation of these silanol groups forms a cross-linked three-dimensional siloxane (Si-O-Si) network, which constitutes the "gel." nweurope.eu
The presence of the non-hydrolyzable ethyl groups modifies the final properties of the coating. These organic groups impart flexibility and hydrophobicity to the inorganic silica network. By controlling the sol-gel chemistry, coatings can be engineered to provide a range of functionalities:
Protective Coatings: The dense, cross-linked siloxane network acts as a physical barrier against corrosion and abrasion. researchgate.net
Hydrophobic Coatings: The ethyl groups on the surface of the coating lower the surface energy, repelling water and promoting dropwise condensation. mdpi.com
Functional Coatings: The sol can be doped with other molecules to introduce properties like antibacterial activity or specific optical characteristics. mdpi.com
These sol-gel derived coatings are valued for their strong adhesion, chemical resistance, and the ability to be applied at or near room temperature. evonik.comgmidental.com
Nanomaterial Synthesis and Advanced Composites
The unique chemical reactivity and self-assembly characteristics of organosilanes enable their use in the bottom-up fabrication of advanced nanomaterials and composites.
Organosilanes like this compound can function as directing agents or templates for the controlled synthesis of nanostructures. nih.gov This approach leverages the ability of silane molecules to self-assemble into ordered structures, which then guide the formation of inorganic nanomaterials. nih.govacs.org
The general mechanism for template-directed synthesis involves several steps:
Template Formation: The organosilane molecules self-assemble into a desired supramolecular structure, such as micelles in a solution or a self-assembled monolayer (SAM) on a surface. nih.gov This assembly is driven by interactions between the silane molecules.
Inorganic Precursor Infiltration: An inorganic precursor (e.g., a metal salt) is introduced and interacts with the organosilane template, often filling the voids or adsorbing onto the surface of the assembled structure. materialsfutures.org
Nanostructure Formation: A chemical reaction, often induced by heat (calcination), converts the inorganic precursor into the desired nanomaterial (e.g., a metal oxide). nih.govacs.org
Template Removal: During the high-temperature processing, the organic organosilane template is burned away, leaving behind a nanostructure (e.g., mesoporous material, nanoparticles) whose shape and size are defined by the original template. acs.orgmaterialsfutures.org
This method provides a powerful way to control the morphology, pore size, and periodicity of the final nanomaterial, which is crucial for applications in catalysis, sensing, and electronics. materialsfutures.orgnih.gov The organosilane-directed approach is a key strategy in the "bottom-up" synthesis of complex and functional nanostructures. mdpi.comrsc.org
Advanced Spectroscopic and Analytical Characterization of Dimethoxydiethylsilane Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Progress Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of dimethoxydiethylsilane and for monitoring its chemical transformations in real-time. magritek.commanufacturingchemist.com Both ¹H and ¹³C NMR are employed to provide a complete picture of the molecular environment. slideshare.net
Structural Assignment: In ¹H NMR spectroscopy, the chemical shifts of protons provide information about their local electronic environment. For this compound, one would expect distinct signals for the protons of the methoxy (B1213986) groups (-OCH₃) and the ethyl groups (-CH₂CH₃). The integration of these signals reveals the relative number of protons in each environment, while the splitting patterns (multiplicity) indicate the number of neighboring protons, aiding in the definitive assignment of the structure. azooptics.comyoutube.com
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. slideshare.net Each chemically non-equivalent carbon atom in this compound will produce a unique signal, allowing for the unambiguous identification of the methoxy and ethyl carbons. azooptics.com Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can be used to correlate the directly attached proton and carbon atoms, further confirming the structural assignments. hmdb.ca
Reaction Progress Monitoring: NMR is an invaluable tool for monitoring the progress of reactions involving this compound, such as hydrolysis and condensation, which are fundamental to the formation of silicone polymers. magritek.comrptu.de By acquiring spectra at regular intervals, changes in the concentration of reactants, intermediates, and products can be quantified. magritek.comresearchgate.net For instance, the disappearance of the methoxy signal and the appearance of new signals corresponding to silanol (B1196071) (Si-OH) groups and subsequently Si-O-Si linkages can be tracked to understand the reaction kinetics and mechanism. magritek.com This real-time monitoring provides crucial insights into reaction rates, the formation of transient species, and the final product distribution. manufacturingchemist.com
Below is a table summarizing the expected NMR data for this compound.
| Nucleus | Group | Expected Chemical Shift (ppm) | Multiplicity |
| ¹H | -OCH₃ | 3.5 - 3.7 | Singlet |
| ¹H | -CH₂- (of ethyl) | 0.5 - 1.0 | Quartet |
| ¹H | -CH₃ (of ethyl) | 0.8 - 1.2 | Triplet |
| ¹³C | -OCH₃ | 50 - 52 | - |
| ¹³C | -CH₂- (of ethyl) | 5 - 10 | - |
| ¹³C | -CH₃ (of ethyl) | 7 - 9 | - |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Interactions
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is essential for identifying the functional groups present in this compound and for studying the molecular interactions in materials derived from it. edinst.comspectroscopyonline.com These two techniques are complementary, as the selection rules for a vibrational mode to be IR or Raman active are different. gatewayanalytical.comlibretexts.org
Functional Group Analysis: IR spectroscopy is particularly sensitive to vibrations of polar bonds, making it well-suited for detecting the Si-O-C and C-H bonds in this compound. gatewayanalytical.com The IR spectrum will show characteristic absorption bands for the stretching and bending vibrations of these groups. For example, the Si-O-C stretching vibrations typically appear in the region of 1080-1100 cm⁻¹.
Raman spectroscopy, on the other hand, is more sensitive to the vibrations of non-polar, symmetric bonds. gatewayanalytical.com It can be effectively used to analyze the Si-C and C-C bonds in the molecule. The shape, width, and any asymmetry of the peaks in both IR and Raman spectra can provide information about the molecular environment and intermolecular interactions. spectroscopyonline.com
Molecular Interactions: During the hydrolysis and condensation of this compound to form polysiloxanes, vibrational spectroscopy can track the changes in functional groups. The disappearance of the Si-O-C bands and the appearance of broad bands corresponding to Si-OH stretching (around 3200-3700 cm⁻¹) and Si-O-Si stretching (around 1000-1100 cm⁻¹) can be monitored. aps.org These changes provide evidence for the progress of the reaction and the formation of the silicone network. The spectra of the resulting polymers can also reveal information about their structure and conformation. researchgate.net
A table of characteristic vibrational frequencies for this compound is provided below.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) |
| C-H (in -CH₃ and -CH₂) | Stretching | 2850 - 3000 | 2850 - 3000 |
| Si-O-C | Asymmetric Stretching | 1080 - 1100 | Weak or inactive |
| Si-O-C | Symmetric Stretching | ~800 | Strong |
| Si-C | Stretching | 690 - 750 | 690 - 750 |
| C-C | Stretching | ~970 | ~970 |
Mass Spectrometry (MS) for Molecular Speciation and Intermediate Identification
Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions, making it invaluable for determining the molecular weight of this compound and identifying intermediates formed during its reactions. wikipedia.orgbroadinstitute.org
Molecular Speciation: In a typical MS procedure, the this compound sample is ionized, causing it to form charged molecules or fragments. wikipedia.org The resulting mass spectrum plots the relative abundance of these ions as a function of their mass-to-charge ratio. The molecular ion peak, which corresponds to the intact molecule with a single charge, allows for the confirmation of the molecular weight of this compound (148.29 g/mol ). core.ac.uk
Intermediate Identification: During the synthesis of silicone polymers from this compound, various reactive intermediates are formed. Techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to separate these intermediates before they are introduced into the mass spectrometer. thermofisher.com This allows for the identification of species such as partially hydrolyzed silanols (e.g., ethoxy(ethyl)(hydroxy)silane) and small cyclic or linear siloxanes, which are crucial for understanding the polymerization mechanism. The fragmentation patterns of these intermediates in the mass spectrum provide further structural information. wikipedia.org Tandem mass spectrometry (MS/MS) can be employed to further fragment specific ions to gain more detailed structural insights. thermofisher.com
Below is a table of expected mass-to-charge ratios for key species in a this compound system.
| Species | Formula | Molecular Weight ( g/mol ) | Expected m/z (for [M+H]⁺) |
| This compound | C₆H₁₆O₂Si | 148.29 | 149.10 |
| Diethylsilanediol (B1587089) | C₄H₁₂O₂Si | 120.22 | 121.07 |
| 1,1,3,3-Tetraethyl-1,3-dimethoxydisiloxane | C₁₀H₂₆O₃Si₂ | 266.57 | 267.15 |
X-ray Based Spectroscopic Techniques (e.g., XRF, XRD) for Elemental Composition and Crystalline Phase Analysis of Derived Materials
X-ray based techniques are fundamental for characterizing the elemental composition and crystalline structure of materials derived from this compound, such as silica (B1680970) and silicone polymers.
X-ray Fluorescence (XRF) for Elemental Composition: X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. horiba.comcarleton.edu When a sample is irradiated with high-energy X-rays, atoms in the sample emit characteristic "fluorescent" X-rays. horiba.com By measuring the energy and intensity of these emitted X-rays, the elements present in the sample and their relative concentrations can be determined. For materials derived from this compound, XRF can be used to quantify the silicon content and detect the presence of any other elements, which is crucial for quality control and for understanding the purity of the final product. spectroscopyonline.comiaea.org
X-ray Diffraction (XRD) for Crystalline Phase Analysis: X-ray Diffraction (XRD) is the primary technique for identifying the crystalline phases present in a material and for determining its crystal structure. measurlabs.comcovalentmetrology.com When a monochromatic X-ray beam interacts with a crystalline material, it is diffracted in specific directions according to Bragg's Law. covalentmetrology.com The resulting diffraction pattern is a fingerprint of the crystalline structure.
For materials derived from this compound, such as silica (SiO₂), XRD can be used to determine whether the material is amorphous or crystalline. researchgate.netresearchgate.net If it is crystalline, XRD can identify the specific polymorph (e.g., quartz, cristobalite). The broad, diffuse peaks in an XRD pattern are characteristic of amorphous materials, which is often the case for silica produced from silane (B1218182) precursors at lower temperatures. researchgate.net The crystallite size can also be estimated from the broadening of the diffraction peaks. ije.ir
The table below summarizes the applications of X-ray techniques for materials derived from this compound.
| Technique | Information Obtained | Application to Derived Materials |
| X-ray Fluorescence (XRF) | Elemental composition | Quantification of silicon and other elements in silica and silicone polymers. |
| X-ray Diffraction (XRD) | Crystalline phase, crystal structure, crystallite size | Determination of amorphous or crystalline nature of silica, identification of crystalline phases. |
Advanced Spectroscopic Methods for Probing Material Microstructure and Interfacial Phenomena (e.g., Positron Annihilation Spectroscopy)
Advanced spectroscopic techniques, such as Positron Annihilation Spectroscopy (PAS), provide unique insights into the microstructure and interfacial phenomena of polymeric materials derived from this compound.
Positron Annihilation Spectroscopy (PAS): Positron Annihilation Lifetime Spectroscopy (PALS), a variant of PAS, is a highly sensitive, non-destructive technique used to probe the free volume and defects in materials at the atomic scale. mdpi.commdpi.comnih.gov In this method, positrons are implanted into a material, where they can form a bound state with an electron, called positronium (Ps). nih.gov The lifetime of the ortho-positronium (o-Ps) is directly related to the size of the free volume holes in the polymer matrix. mdpi.comcern.ch
For silicone polymers derived from this compound, PALS can provide valuable information about:
Free Volume: The size, distribution, and fraction of free volume holes within the polymer network. This is crucial as free volume significantly influences the material's physical properties, such as its glass transition temperature, permeability, and mechanical behavior. mdpi.com
Microstructural Changes: PALS can be used to monitor changes in the microstructure of the polymer during processes like curing, aging, or under different environmental conditions. mdpi.comnih.gov
Interfacial Phenomena: In composite materials where silica nanoparticles are dispersed in a silicone matrix, PALS can probe the interfacial regions between the filler and the polymer, providing information about the quality of the interface and the presence of voids or defects. cern.chiaea.org
The table below outlines the key parameters obtained from PALS and their significance.
| PALS Parameter | Significance |
| o-Ps Lifetime (τ₃) | Correlates with the average size of free volume holes. |
| o-Ps Intensity (I₃) | Proportional to the number density of free volume holes. |
Emerging Research Directions and Advanced Applications in Dimethoxydiethylsilane Chemistry
Catalytic Roles of Dimethoxydiethylsilane-Derived Materials and Precursors
The unique chemical structure of this compound makes it a valuable precursor in the development of innovative catalytic materials. These materials are designed to enhance the efficiency and selectivity of various chemical reactions, driving progress in sustainable chemistry and industrial processes.
Design of Heterogeneous Catalysts from Organosilanes
Heterogeneous catalysts, which exist in a different phase from the reactants, are crucial in many industrial chemical processes due to their ease of separation and recycling. Organosilanes like this compound are instrumental in the design of these catalysts. They can be used to modify the surfaces of catalyst supports, such as zeolites and silica (B1680970), to create materials with tailored properties. ucsb.edupcbiochemres.com
For instance, organosilanes can be used to introduce specific functional groups onto a catalyst's surface, thereby influencing its activity and selectivity. acs.org The design of these hybrid organic/inorganic catalysts is a promising area of research aimed at controlling reaction pathways and improving catalytic performance under milder conditions. acs.org Researchers are exploring how the molecular design of organosilane additives can tune the porosity and surface area of nanocrystalline zeolites, enabling them to accommodate large molecules for applications like plastics recycling. ucsb.edu
The development of heterogeneous catalysts derived from waste materials is also gaining attention as a sustainable approach. rsc.org These waste-derived catalysts can be used in a variety of chemical transformations, from biomass conversion to environmental remediation, offering a more atom-efficient and sustainable alternative to conventional catalysts. rsc.org
Mechanistic Aspects of Organosilane-Assisted Catalytic Processes
Understanding the mechanisms by which organosilanes assist in catalytic processes is essential for optimizing catalyst design and performance. Research in this area combines experimental techniques with computational modeling to elucidate the intricate steps of catalytic cycles. ucsb.eduacs.org
One area of focus is the role of organosilanes in the reduction of carbon dioxide (CO2) into valuable chemicals. nih.govresearchgate.net For example, studies have investigated the iridium(III)- and B(C6F5)3-catalyzed reduction of CO2 with tertiary silanes, revealing that the nature of the silane (B1218182) influences the reaction rate. nih.gov Mechanistic studies have shown that these reactions often involve a Lewis acid, such as B(C6F5)3, to achieve selective formation of products like bis(silyl)acetals. nih.gov
Computational studies, such as those using Density Functional Theory (DFT), provide valuable insights into the energy barriers and reaction pathways of these processes. nih.gov For instance, DFT calculations have been used to explore the H/D exchange in silanes catalyzed by a nickel PBP-pincer system, identifying feasible reaction pathways and their energetic preferences. nih.gov These mechanistic insights are crucial for the rational design of more efficient and selective catalysts for a wide range of chemical transformations.
Advanced Chemical Engineering Processes and Industrial Applications
This compound and related organosilanes are integral to a variety of advanced chemical engineering processes and have found numerous industrial applications. Their use spans from the production of high-performance materials to the development of innovative coatings.
In the realm of materials science, this compound is used in the production of silicone rubber compounds. google.com The addition of this and other alkoxysilanes can improve the properties of the resulting silicone rubber, such as its compression set and hardness. google.com The use of relatively inexpensive alkoxysilanes makes this an economically advantageous process. google.com
Furthermore, this compound is listed as a component in the formulation of soil- and stain-resistant coatings for textiles and other flexible materials. google.comjustia.com These fluorine-free coatings utilize a sol-gel process involving silanes to create surfaces with enhanced repellency and ease of cleaning. google.comjustia.com This technology has significant industrial applicability for producing high-performance textiles. google.com
The broader field of advanced chemical engineering focuses on developing and optimizing processes for various sectors, including pharmaceuticals, energy, and consumer goods. lboro.ac.uk This involves the application of principles like reaction kinetics, process design, and optimization to address global challenges. ed.ac.ukabdn.ac.uk The use of organosilanes like this compound in these advanced processes highlights their versatility and importance in modern industry.
| Application | Industry | Function of this compound |
| Silicone Rubber Production | Materials Science | Improves compression set and hardness |
| Soil-Resistant Coatings | Textiles | Component in fluorine-free, stain-resistant formulations |
| Heat Conductive Silicone Composition | Electronics | Component in formulations |
Environmental Chemistry and Volatile Organic Silicon Compounds (VOSiCs) Research
The increasing use of organosilicon compounds has led to a growing interest in their environmental fate and atmospheric chemistry. This compound falls under the category of volatile organic silicon compounds (VOSiCs), which are of particular concern due to their potential environmental impacts.
Atmospheric Chemistry and Environmental Fate of Organosilicon Compounds
VOSiCs can be released into the environment from various sources, including landfills and wastewater treatment plants, where they can originate from the degradation of polydimethylsiloxanes (PDMS) or silicones. researchgate.netnih.gov Once in the atmosphere, the primary degradation pathway for these compounds is expected to be through reactions with hydroxyl (OH) radicals. acs.org The study of these atmospheric reactions is crucial for understanding the persistence and transport of VOSiCs in the environment. wikipedia.orgethz.ch
Research in atmospheric chemistry utilizes a combination of laboratory experiments, field observations, and computer modeling to investigate the complex chemical transformations that occur in the atmosphere. wikipedia.orgnsf.gov The goal is to understand how both natural and human-induced activities affect the composition of the atmosphere and the potential consequences for air quality and climate. wikipedia.orgarxiv.org The fate of organosilicon compounds in the environment is an active area of research, with studies focusing on their hydrolysis, photodegradation, and biodegradation. mdpi.com
Analytical Methodologies for Environmental Monitoring of VOSiCs
Effective monitoring of VOSiCs in the environment requires sensitive and reliable analytical methods. The development of such methods is essential for assessing the levels of these compounds in various environmental matrices, including air, water, and soil. mdpi.compjoes.com
A range of analytical techniques are employed for the detection and quantification of environmental pollutants. researchgate.net Chromatography-based methods, such as gas chromatography (GC), are frequently used for the analysis of volatile compounds like VOSiCs. researchgate.net These techniques allow for the separation and identification of individual compounds within complex mixtures.
In addition to traditional analytical methods, there is a growing interest in the development of novel approaches, such as biosensors and remote sensing technologies, for real-time and in-situ monitoring of environmental pollutants. mdpi.compjoes.com These advanced methodologies aim to provide more comprehensive and timely data on the presence and distribution of VOSiCs and other emerging contaminants in the environment. biocellanalytica.se
Future Perspectives and Interdisciplinary Research Opportunities in Organosilicon Science
The trajectory of organosilicon science points towards increasingly sophisticated applications that leverage the unique properties of silicon-based compounds. This compound is positioned to play a significant role in these advancements, particularly at the intersection of materials science, chemistry, and engineering. The future of this compound chemistry is intrinsically linked to the broader trends in sustainable synthesis, advanced manufacturing, and the development of high-performance materials. nih.gov
One of the key future directions lies in the continued development of the sol-gel process , a versatile method for producing solid materials from small molecules. wikipedia.org This technique allows for the creation of glasses and ceramics at low temperatures, offering fine control over the final product's chemical composition. wikipedia.org this compound serves as an important precursor in this process, undergoing hydrolysis and polycondensation reactions to form integrated networks. wikipedia.orgyoutube.com The ability to tailor the structure of these materials at the molecular level opens up possibilities for creating novel hybrid organic-inorganic materials with customized properties. rsc.orgmdpi.com
Table 1: Key Reaction Parameters in the Sol-Gel Process Involving Alkoxysilanes
| Parameter | Influence on the Final Material |
| Precursor Concentration | Affects the particle size and the rate of hydrolysis and condensation reactions. researchgate.net |
| pH of the Solution | Controls the rate of hydrolysis; acidic conditions can slow down the reaction for more uniform particle size. google.comazonano.com |
| Water to Precursor Ratio | Influences the extent of hydrolysis and the final network structure. google.com |
| Catalyst | Can modify the reaction pathway and the final product's nanostructure. nih.gov |
| Temperature | Affects the rate of reaction and the removal of solvent during the drying process. wikipedia.orggoogle.com |
Interdisciplinary research will be crucial in unlocking the full potential of this compound. Collaboration between chemists, materials scientists, and engineers will drive innovation in several key areas:
Advanced Coatings: The development of protective coatings with enhanced chemical and mechanical resistance is a significant area of research. mdpi.comspecialchem.com this compound can be a key component in the formulation of these coatings, contributing to their durability and performance in harsh environments. mdpi.comduluxprotectivecoatings.com.auinternational-pc.com The ability to form robust, cross-linked networks makes it an ideal candidate for creating films that protect substrates from corrosion, abrasion, and chemical attack. specialchem.comnih.gov
Hybrid Materials: The synthesis of hybrid organic-inorganic materials represents a major frontier in materials science. rsc.orgthreebond.co.jpbohrium.com By combining the properties of both organic polymers and inorganic structures, researchers can create materials with unprecedented functionalities. rsc.orgmdpi.com this compound, with its organic ethyl groups and inorganic methoxy (B1213986) groups, is a prime candidate for creating these hybrid networks through co-condensation with other precursors. epo.org These materials could find applications in fields ranging from optics to biomedicine. rsc.org
Biomaterials and Surface Functionalization: The biocompatibility of silica-based materials makes them attractive for biomedical applications. mdpi.com this compound can be used to modify the surfaces of nanoparticles and other materials to improve their biocompatibility and control their interactions with biological systems. nih.govnih.govbiomedres.us The functionalization of surfaces is a key step in designing materials for drug delivery, medical diagnostics, and tissue engineering. nih.govnih.govbiomedres.us
Crosslinking Agent in Polymer Chemistry: this compound's role as a crosslinking agent is fundamental to the production of various polymers, including silicone rubbers. google.comsigmaaldrich.comnagase.com The crosslinking process creates a three-dimensional network structure, which significantly enhances the mechanical properties and thermal stability of the polymer. nih.govspecialchem.com Future research will likely focus on controlling the crosslinking density to tailor the elasticity, strength, and degradation characteristics of these materials for specific applications. nih.gov
Table 2: Potential Interdisciplinary Applications of this compound
| Field | Application | Role of this compound |
| Materials Science | High-performance protective coatings | Precursor for durable, cross-linked silicate (B1173343) networks. mdpi.com |
| Chemistry | Synthesis of novel hybrid materials | Building block for organic-inorganic polymer networks. rsc.orgbohrium.com |
| Biomedical Engineering | Surface modification of implants and nanoparticles | Functionalization agent to enhance biocompatibility. mdpi.comnih.gov |
| Polymer Engineering | Development of advanced elastomers | Crosslinking agent to control mechanical properties. google.comnih.gov |
Q & A
Q. How can researchers align their investigations on this compound with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
